molecular formula C4H2ClF2NO2S2 B6231521 2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 2385020-33-5

2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No. B6231521
CAS RN: 2385020-33-5
M. Wt: 233.6
InChI Key:
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Description

“2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride” is a compound that falls under the category of difluoromethylation reagents . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of such compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Safety and Hazards

While specific safety data for “2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride” is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride involves the reaction of difluoromethylthiol with chlorosulfonic acid followed by cyclization with 2-aminothiophenol.", "Starting Materials": [ "Difluoromethylthiol", "Chlorosulfonic acid", "2-aminothiophenol" ], "Reaction": [ "Difluoromethylthiol is added dropwise to chlorosulfonic acid at a temperature of -10°C to 0°C.", "The reaction mixture is stirred for 1 hour at room temperature.", "2-aminothiophenol is added to the reaction mixture and the resulting mixture is heated to 100°C for 4 hours.", "The reaction mixture is cooled to room temperature and poured into ice-cold water.", "The resulting solid is filtered and washed with water to obtain 2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride." ] }

CAS RN

2385020-33-5

Product Name

2-(difluoromethyl)-1,3-thiazole-4-sulfonyl chloride

Molecular Formula

C4H2ClF2NO2S2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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